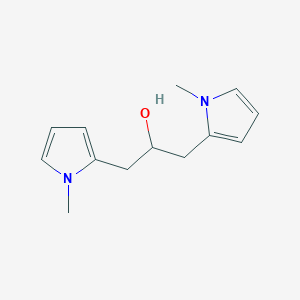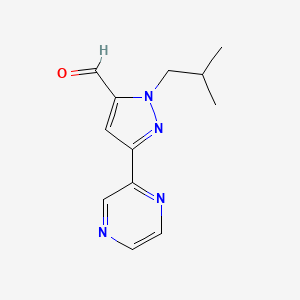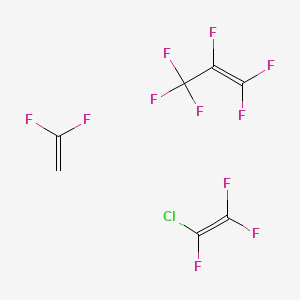![molecular formula C8H10F3NO2 B15291295 2,2,2-Trifluoro-1-{2-[(hydroxymethyl)amino]cyclopent-1-en-1-yl}ethan-1-one CAS No. 252055-20-2](/img/structure/B15291295.png)
2,2,2-Trifluoro-1-{2-[(hydroxymethyl)amino]cyclopent-1-en-1-yl}ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHANONE, 2,2,2-TRIFLUORO-1-[2-(HYDROXYMETHYLAMINO)-1-CYCLOPENTEN-1-YL]- is a synthetic organic compound known for its unique chemical structure and versatile properties. This compound is characterized by the presence of a trifluoromethyl group and a cyclopentene ring, which contribute to its distinctive reactivity and application potential.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of ETHANONE, 2,2,2-TRIFLUORO-1-[2-(HYDROXYMETHYLAMINO)-1-CYCLOPENTEN-1-YL]- typically involves multi-step organic reactions. Initial steps often include the preparation of the cyclopentene ring, followed by functional group transformations to introduce the hydroxy and amino groups. Finally, a trifluoromethyl group is added through specialized fluorination reactions.
Industrial Production Methods: : Industrial synthesis may leverage catalytic methods and optimized reaction conditions to increase yield and reduce by-products. Techniques such as continuous flow synthesis and high-pressure fluorination might be utilized to ensure efficient production at scale.
Analyse Des Réactions Chimiques
Types of Reactions: : This compound can undergo various chemical reactions, including:
Oxidation: : Typically resulting in the formation of ketones or carboxylic acids.
Reduction: : May lead to the formation of alcohols or amines.
Substitution: : Halogenation or nucleophilic substitutions are common.
Common Reagents and Conditions: : Reactions often employ reagents such as sodium borohydride for reductions, or oxidizing agents like potassium permanganate for oxidations. Reaction conditions can range from mild to extreme temperatures and pressures, depending on the desired transformation.
Major Products Formed: : The major products depend on the specific reaction pathway. Oxidation might yield trifluoromethyl ketones, while reductions could produce trifluoromethyl alcohols.
Applications De Recherche Scientifique
ETHANONE, 2,2,2-TRIFLUORO-1-[2-(HYDROXYMETHYLAMINO)-1-CYCLOPENTEN-1-YL]- has diverse applications:
Chemistry: : Used as an intermediate in the synthesis of complex organic molecules.
Medicine: : Investigated for potential pharmaceutical applications, particularly in the development of new drug candidates.
Industry: : Utilized in the creation of advanced materials with specific fluorine-containing properties.
Mécanisme D'action
Mechanism: : The compound’s activity can be attributed to its reactive functional groups, which interact with various molecular targets. In biological systems, it may affect enzyme activities by binding to active sites or altering protein structures.
Molecular Targets and Pathways: : Specific molecular targets depend on the context of its use. In medicinal chemistry, it might target enzymes involved in metabolic pathways, whereas in materials science, it could interact with polymers to alter their properties.
Comparaison Avec Des Composés Similaires
Compared to other fluorinated ketones and cyclopentene derivatives, this compound stands out due to its unique combination of functional groups and reactivity. Similar Compounds :
Trifluoroacetone
Cyclopentene derivatives with different substituents
Hydroxymethyl-substituted ketones
Its uniqueness lies in the synergy between the trifluoromethyl group and the cyclopentene ring, offering a distinct chemical profile that can be leveraged in various scientific and industrial applications.
Propriétés
Numéro CAS |
252055-20-2 |
|---|---|
Formule moléculaire |
C8H10F3NO2 |
Poids moléculaire |
209.17 g/mol |
Nom IUPAC |
2,2,2-trifluoro-1-[2-(hydroxymethylamino)cyclopenten-1-yl]ethanone |
InChI |
InChI=1S/C8H10F3NO2/c9-8(10,11)7(14)5-2-1-3-6(5)12-4-13/h12-13H,1-4H2 |
Clé InChI |
BNGYNIXIIJRUSX-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=C(C1)NCO)C(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


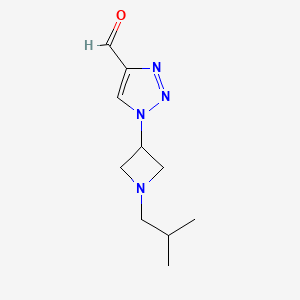
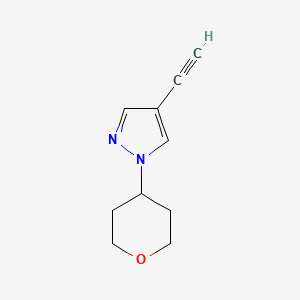

![2-[cyclopropylmethyl(oxan-4-yl)amino]-N'-hydroxyethanimidamide](/img/structure/B15291249.png)
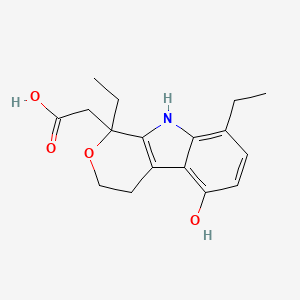
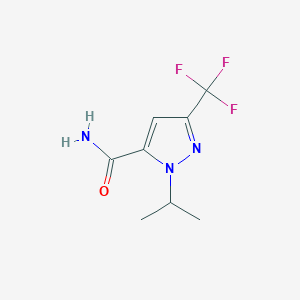
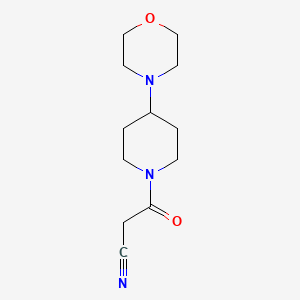
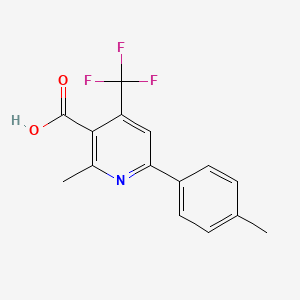
![1-Isobutyldecahydropyrido[4,3-e][1,4]oxazepine](/img/structure/B15291281.png)
